molecular formula C13H13N3O B14213531 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde CAS No. 823792-76-3

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

Cat. No.: B14213531
CAS No.: 823792-76-3
M. Wt: 227.26 g/mol
InChI Key: IBEUKOQSGLVFHF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidines It features a dimethylamino group, a phenyl group, and a carbaldehyde group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde typically involves the condensation of 4-(Dimethylamino)benzaldehyde with appropriate pyrimidine derivatives. One common method includes the reaction of 4-(Dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-carbaldehyde under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyrimidine rings contribute to π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and acylation reactions.

    4-(Dimethylamino)benzaldehyde: Used in the synthesis of indole derivatives and as a reagent in analytical chemistry.

    2-Phenylpyrimidine-5-carbaldehyde: A precursor in the synthesis of various heterocyclic compounds.

Uniqueness

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

823792-76-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

IBEUKOQSGLVFHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2

Origin of Product

United States

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